molecular formula C15H20N2 B14774175 1-Ethyl-4-(4-ethynylbenzyl)piperazine

1-Ethyl-4-(4-ethynylbenzyl)piperazine

Cat. No.: B14774175
M. Wt: 228.33 g/mol
InChI Key: JEZCZUJKWYMVNA-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-ethynylbenzyl)piperazine is a piperazine derivative featuring an ethyl group at the N1 position and a 4-ethynylbenzyl substituent at the N4 position. The ethynyl group introduces rigidity and electron-withdrawing properties, which may enhance interactions with biological targets. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding, solubility, and metabolic stability .

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-ethyl-4-[(4-ethynylphenyl)methyl]piperazine

InChI

InChI=1S/C15H20N2/c1-3-14-5-7-15(8-6-14)13-17-11-9-16(4-2)10-12-17/h1,5-8H,4,9-13H2,2H3

InChI Key

JEZCZUJKWYMVNA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-ethynylbenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine and 4-ethynylbenzyl chloride.

    Alkylation Reaction: Piperazine undergoes alkylation with 4-ethynylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-ethynylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1-Ethyl-4-(4-ethylbenzyl)piperazine.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

1-Ethyl-4-(4-ethynylbenzyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-ethynylbenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The ethynylbenzyl group may facilitate binding to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Receptor Binding

Piperazine derivatives exhibit distinct pharmacological profiles depending on substituents:

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives
Compound Substituents Target Receptor Activity (Ki or IC50) Selectivity Notes Source
Target Compound* 1-Ethyl, 4-(4-ethynylbenzyl) Not specified Unknown Hypothesized enhanced rigidity N/A
Piperazine 3 Benzyl hA2AAR Ki = 58 nM 10× more potent than piperidine
Compound 8d Three-carbon linker 5-HT1A Ki <1 nM High selectivity vs. 5-HT2A
p-MPPI Iodo-benzamidoethyl 5-HT1A ID50 = 5 mg/kg Competitive antagonist
Ethyl piperazine 15 Ethyl CXCR4 Moderate potency Improved metabolic stability

Solubility and Physicochemical Properties

Substituents critically influence solubility and pKa:

Table 2: Solubility and Physicochemical Comparisons
Compound Spacer/Substituent Aqueous Solubility (μM) Calculated pKa Metabolic Stability Notes Source
8ac Ethylene 80 (pH 2.0 and 6.5) 6–7 Stable in microsomal assays
8j Methylene 80 (pH 2.0 and 6.5) ~5.0 Moderate stability
Target Compound* Ethynylbenzyl Unknown Estimated 6–7† Suspected N-deethylation risk N/A
Propyl piperazine 16 Propyl Not reported ~7.5 Superior to ethyl analogs

†Predicted based on ethynyl’s electron-withdrawing nature, similar to ethylene spacers .

Metabolic Stability and Drug-Likeness

Piperazine rings are metabolic hotspots. Key findings:

  • Ethyl substituents : Ethyl piperazine 15 showed moderate metabolic stability but lower potency than propyl analogs .
  • Spacer groups : Ethylene or methylene spacers improve solubility and reduce CYP450 interactions compared to direct aryl attachments .
  • Metabolic pathways : Piperazines often undergo N-deethylation or oxidation (e.g., N-oxide formation) . The target compound’s ethyl group may increase susceptibility to dealkylation.

Structure-Activity Relationships (SAR)

  • Piperazine vs. piperidine : Piperazine derivatives generally outperform piperidines in receptor binding (e.g., hA2AAR Ki = 58 nM vs. 594 nM for piperidine) .
  • Substituent effects :
    • Electron-withdrawing groups : Nitro or ethynyl substituents may enhance binding but reduce solubility (e.g., 1-Ethyl-4-(4-nitrophenyl)piperazine in ).
    • Spacer length : Three-carbon linkers (e.g., in 5-HT1A ligands) optimize affinity and selectivity .

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